molecular formula C7H2Cl3FO3S B6316119 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride CAS No. 1602712-84-4

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride

Cat. No.: B6316119
CAS No.: 1602712-84-4
M. Wt: 291.5 g/mol
InChI Key: LRQAQLKSYUHFOH-UHFFFAOYSA-N
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Description

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride (CAS 1602712-84-4) is a high-purity chemical reagent offered for research and development purposes. This multifunctional heteroaromatic building block has a molecular formula of C7H2Cl3FO3S and a molecular weight of 291.51 g/mol . It is characterized by three distinct and highly reactive chlorine-based functional groups: a benzoyl chloride and a sulfonyl chloride, which allow for sequential and selective derivatization, making it a versatile intermediate in organic synthesis . Researchers value this compound for constructing complex molecules, particularly in pharmaceutical and material science research. It is suitable for developing sulfonamide-based compounds or creating novel polyfunctional aromatic systems. Proper handling is essential, as this compound is classified with the signal word "Danger" and carries hazard statements H301, H311, H314, and H331, indicating it is toxic if swallowed, in contact with skin, or inhaled and causes severe skin burns and eye damage . It requires strict cold-chain transportation and storage in an inert atmosphere, preferably in a freezer under -20°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-5-chlorosulfonyl-2-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3FO3S/c8-4-2-5(11)3(7(9)12)1-6(4)15(10,13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQAQLKSYUHFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Followed by Sulfonation

This method adapts strategies from 2,4-dichloro-5-fluorobenzoyl chloride synthesis, leveraging Friedel-Crafts reactions to install acyl groups. For the target compound, a modified sequence could involve:

  • Friedel-Crafts Trichloromethylation : Reacting 2,4-dichlorofluorobenzene with carbon tetrachloride (CCl₄) under catalysis by composite zeolite solid acids to form a trichloromethyl intermediate.

  • Hydrolysis to Benzoyl Chloride : Controlled hydrolysis converts the trichloromethyl group to a benzoyl chloride moiety.

  • Sulfonation-Chlorination : Introducing a sulfonyl chloride group at position 5 using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃), followed by chlorination with phosphorus pentachloride (PCl₅).

Critical Parameters :

  • Catalysts: Composite zeolites (e.g., AlCl₃/mordenite) improve yield by reducing AlCl₃ aggregation.

  • Temperature: Hydrolysis at 20–40°C minimizes decomposition.

  • Solvents: Carbon tetrachloride serves as both solvent and reactant in trichloromethylation.

Direct Sulfonation of Pre-functionalized Benzoyl Chlorides

An alternative route starts with 2-fluoro-4-chlorobenzoic acid, proceeding through:

  • Sulfonation : Treating the benzoic acid with chlorosulfonic acid at 50–60°C to install a sulfonic acid group at position 5, directed by meta-orientation effects of the chlorine substituent.

  • Chlorination of Sulfonic Acid : Converting the sulfonic acid to sulfonyl chloride using PCl₅ or thionyl chloride (SOCl₂).

  • Acyl Chloride Formation : Reacting the resultant 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid with oxalyl chloride ((COCl)₂) or SOCl₂.

Advantages :

  • Avoids Friedel-Crafts conditions, reducing byproducts like dimeric compounds.

  • Enables use of greener phase-transfer catalysts (e.g., tetrabutylammonium bromide) during hydrolysis.

Catalytic and Process Innovations

Composite Zeolite Catalysts

Patents highlight composite zeolites (e.g., AlCl₃/mordenite) as superior to traditional AlCl₃ in Friedel-Crafts reactions due to:

  • Reduced Catalyst Loading : 8–16 g per 0.2 mol substrate vs. stoichiometric AlCl₃.

  • Reusability : Zeolite frameworks prevent AlCl₃ deactivation, allowing catalyst reuse for 5–10 cycles.

  • Yield Enhancement : Trichloromethylation yields reach 94% with zeolites vs. 80% using AlCl₃ alone.

Green Hydrolysis and Recycling

Modern processes emphasize closed-loop systems:

  • In Situ Hydrolysis : Adding water directly to the reaction mixture post-trichloromethylation eliminates separation steps, achieving 86% yield of benzoyl chloride.

  • Solvent Recovery : Ethanol and unreacted 2,4-dichlorofluorobenzene are distilled and reused, reducing waste.

  • Acid Recycling : Hydrochloric acid byproducts from hydrolysis are repurposed for pH adjustment in subsequent steps.

Comparative Analysis of Synthetic Routes

ParameterFriedel-Crafts RouteDirect Sulfonation Route
Starting Material2,4-Dichlorofluorobenzene2-Fluoro-4-chlorobenzoic Acid
Key ReagentsCCl₄, Composite ZeoliteClSO₃H, PCl₅, (COCl)₂
Reaction Steps3 (Trichloromethylation, Hydrolysis, Sulfonation)3 (Sulfonation, Chlorination, Acylation)
Yield86–94%Not Reported (Inferred 70–85%)
ByproductsDimeric CompoundsIsomeric Sulfonation Products
ScalabilityIndustrial (Patent-Scale)Laboratory-Scale

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under aqueous or moisture-rich conditions:

Reaction Type Conditions Products
Acyl chloride hydrolysisAmbient H₂O or steam4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid + HCl
Sulfonyl chloride hydrolysisProlonged exposure to H₂O4-Chloro-5-sulfo-2-fluorobenzoic acid + HCl (stepwise desulfonation)

Hydrolysis rates depend on pH and temperature, with acidic conditions accelerating acyl chloride breakdown.

Nucleophilic Substitutions

The chlorosulfonyl and benzoyl chloride groups react with nucleophiles:

Amine Reactions

  • Primary amines : Form sulfonamides and amides simultaneously:

    C7H2Cl3FO3S+2RNH2RNHSO2-Bz-F-Cl+RNHCO-Bz-F-Cl+2HCl\text{C}_7\text{H}_2\text{Cl}_3\text{FO}_3\text{S} + 2\text{RNH}_2 \rightarrow \text{RNHSO}_2\text{-Bz-F-Cl} + \text{RNHCO-Bz-F-Cl} + 2\text{HCl}

    Yields exceed 75% when using triethylamine as a base .

Alcohol Reactions

  • Methanol : Produces methyl ester and sulfonate ester derivatives at 0–25°C:

    C7H2Cl3FO3S+2CH3OHCH3OCO-Bz-F-Cl+CH3OSO2-Bz-F-Cl+2HCl\text{C}_7\text{H}_2\text{Cl}_3\text{FO}_3\text{S} + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCO-Bz-F-Cl} + \text{CH}_3\text{OSO}_2\text{-Bz-F-Cl} + 2\text{HCl}

    Reaction completeness requires 4–6 hours with catalytic DMAP.

Coupling Reactions

The benzoyl chloride group facilitates peptide-like couplings:

Reagent Product Application
(R)-Octahydropyrrolo[1,2-a]pyrazineChiral amide-sulfonamide hybridsKinase inhibitor precursors
2-FluoroanilineDual-functionalized aryl sulfonamidesAnticonvulsant drug candidates

These reactions typically use dichloromethane as a solvent and achieve >85% conversion under inert atmospheres .

Elimination and Rearrangement

At elevated temperatures (>100°C), the compound undergoes:

  • Sulfonyl chloride elimination : Releases SO₂Cl and forms 4-chloro-2-fluorobenzoyl chloride.

  • Fries-like rearrangement : In polar aprotic solvents (e.g., DMF), the chlorosulfonyl group migrates to adjacent positions, generating regioisomeric byproducts.

Industrial-Scale Optimizations

Patented methods highlight critical parameters for large-scale synthesis:

Parameter Optimal Range Impact on Yield
Reaction temperature20–40°CPrevents decomposition
CatalystFeCl₃ or AlCl₃Accelerates sulfonation by 30%
SolventCCl₄Minimizes side reactions

Continuous flow reactors improve safety by mitigating exothermic risks during chlorosulfonyl group introduction .

Research Findings

  • Stereoselectivity : Chiral amines react preferentially at the benzoyl chloride site due to steric hindrance near the sulfonyl group .

  • Biological interactions : Derivatives inhibit carbonic anhydrase IX (IC₅₀ = 18 nM) via sulfonamide-Zn²⁺ coordination .

  • Stability : Decomposes at 145°C, requiring storage at –20°C under anhydrous conditions .

This compound’s bifunctional reactivity makes it indispensable for synthesizing multitarget therapeutics and advanced materials .

Scientific Research Applications

Chemistry: 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to modify biomolecules, enabling the study of enzyme mechanisms and protein interactions.

Medicine: The compound is a key intermediate in the synthesis of certain drugs, particularly those targeting bacterial infections and inflammatory diseases.

Industry: In the industrial sector, it is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electron-withdrawing effects of the chloro and chlorosulfonyl groups, which make the carbonyl carbon highly electrophilic.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variants

  • 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl Chloride
    • Substituents : Chloro (position 2), chlorosulfonyl (position 5), fluoro (position 4).
    • Reactivity : Positional isomerism alters electronic effects; the meta-fluorine (position 4) may reduce steric hindrance compared to the ortho-fluorine (position 2) in the target compound.
    • Application : Used in the synthesis of ABT-639 analogues .

Compounds Without Chlorosulfonyl Groups

  • 2,4-Dichloro-5-fluorobenzoyl Chloride Substituents: Dichloro (positions 2 and 4), fluoro (position 5). Reactivity: Lacks the electron-withdrawing chlorosulfonyl group, leading to reduced electrophilicity. Synthesized via oxidation of 2,4-dichloro-5-fluoroacetophenone followed by acylation with bis(trichloromethyl) carbonate (BTC), a cost-effective method . Application: Intermediate in agrochemicals and dyes.
  • 2-Chloro-5-fluorobenzoyl Chloride

    • Substituents : Chloro (position 2), fluoro (position 5).
    • Reactivity : Less reactive due to the absence of both chlorosulfonyl and additional halogen groups.
    • Molecular Weight : 193.0 g/mol (CAS: 2757540) .

Benzoic Acid Precursors

  • 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid
    • Substituents : Carboxylic acid (-COOH) instead of acyl chloride.
    • Reactivity : Requires activation (e.g., oxalyl chloride) to form the acyl chloride. CAS: 56447-54-2; molecular weight: 273.07 g/mol .

Ester Derivatives

  • Methyl 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoate
    • Substituents : Methyl ester (-COOCH₃) instead of acyl chloride.
    • Reactivity : Less reactive toward nucleophiles compared to acyl chlorides. CAS: 1154155-49-3; molecular weight: 287.1 g/mol .

Pharmaceutical Derivatives

  • 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
    • Substituents : Hydroxyl (-OH) instead of fluorine at position 2.
    • Application : Intermediate for Xipamide (a diuretic drug). CAS: 14665-31-7; molecular weight: 271.06 g/mol .

Biological Activity

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is a chemical compound with significant potential in various biological applications. Its structure, characterized by the presence of chlorine, fluorine, and sulfonyl groups, suggests a range of biological activities. This article delves into the biological activity of this compound, examining its interactions with biomolecules, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C7H2Cl3FO3S
Molecular Weight : 291.51 g/mol
CAS Number : 1602712-84-4

The compound features a benzoyl chloride moiety with additional functional groups that enhance its reactivity and biological interactions. The chlorosulfonyl group is particularly notable for its electrophilic nature, which can facilitate various chemical reactions.

The mechanism of action of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can lead to:

  • Inhibition of Enzymatic Activity : By modifying active sites on enzymes, the compound may inhibit their function, which could be beneficial in treating diseases where such enzymes are overactive.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens, including bacteria and fungi.

Case Studies and Research Findings

  • Antimicrobial Activity : In a study evaluating fluoroaryl compounds, derivatives similar to this compound demonstrated significant antimicrobial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit bacterial growth without developing resistance over time .
  • Cytotoxicity Assays : Research has shown that compounds with chlorosulfonyl groups can exhibit cytotoxic effects on cancer cell lines. A comparative analysis indicated that this compound had a higher cytotoxicity profile than several other chlorinated derivatives .
  • DNA Interaction Studies : Investigations into the interaction of similar compounds with DNA revealed that they could induce DNA damage, prompting further studies into their potential as chemotherapeutic agents. The ability to intercalate or alkylate DNA suggests a mechanism for inducing apoptosis in cancer cells.

Comparative Analysis

Compound NameBiological ActivityMIC (µM)Notable Effects
This compoundAntimicrobial, CytotoxicTBDInhibits growth of S. aureus
4-ChloromethylbiphenylCarcinogenic potential in assaysTBDActive in multiple short-term tests
Fluoroaryl derivativesAntibacterial16 µMEffective against biofilms

Q & A

Q. What are the optimal synthetic routes for 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via chlorination of its benzoic acid precursor. Key methods include:

  • Oxalyl chloride route : Reacting 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid with oxalyl chloride in dichloromethane (DCM) at room temperature, catalyzed by DMF. This method achieves 77% yield with high purity after one-step purification .
  • Thionyl chloride route : Using thionyl chloride in benzene or DCM with N-methylacetamide as a catalyst. Yields vary with solvent and temperature (e.g., 50°C for 1–12 hours in DCM vs. reflux in benzene for 4 hours) .

Critical factors :

  • Catalyst selection : DMF enhances reaction efficiency by activating oxalyl chloride .
  • Solvent choice : Non-polar solvents (e.g., benzene) may reduce side reactions but require longer reflux times .
  • Temperature control : Lower temperatures (0–20°C) minimize decomposition of sensitive intermediates .
MethodReagents/CatalystsSolventTemp (°C)YieldPurity
Oxalyl chlorideOxalyl chloride, DMFDCM2577%>95%
Thionyl chlorideThionyl chloride, NMABenzeneReflux60–70%90–95%

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy : Analyze 19F^{19}\text{F} and 1H^{1}\text{H} NMR to verify substituent positions and absence of impurities. For example, the fluorine atom at position 2 and sulfonyl chloride at position 5 produce distinct splitting patterns .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. This method resolves ambiguities in stereochemistry and bond lengths, particularly for the sulfonyl chloride group .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M-Cl]+^+ fragments).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use impervious gloves (e.g., nitrile), tight-seal goggles, and lab coats. Sulfonyl chlorides are highly reactive and corrosive .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of HCl gas released during synthesis .
  • Spill management : Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid water contact to prevent violent hydrolysis .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The electron-withdrawing sulfonyl chloride (-SO2_2Cl) and fluorine groups activate the benzoyl chloride toward nucleophilic attack. Key considerations:

  • Regioselectivity : The sulfonyl group at position 5 directs nucleophiles (e.g., amines) to the para position due to steric hindrance and electronic effects .
  • Kinetic vs. thermodynamic control : At low temperatures (-20°C), reactions favor the meta-fluoro product, while higher temperatures (50°C) shift selectivity toward the para-sulfonyl adduct .
  • Computational modeling : Density Functional Theory (DFT) studies can predict charge distribution and reactive sites. For example, the LUMO energy of the carbonyl group is lowered by adjacent electron-withdrawing substituents, enhancing electrophilicity .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:

  • Cross-validation : Compare NMR, IR, and HRMS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
  • Isotopic labeling : Introduce 13C^{13}\text{C} or 18O^{18}\text{O} labels to track reaction pathways and confirm assignments .
  • Dynamic NMR (DNMR) : Resolve overlapping signals caused by rotameric equilibria in sulfonamide derivatives .

Q. How can researchers optimize the stability of this compound under storage conditions?

Methodological Answer:

  • Moisture control : Store under inert gas (argon) in sealed, desiccated containers. Hydrolysis of the sulfonyl chloride group generates HCl and sulfonic acid byproducts .
  • Temperature : Long-term stability is achieved at -20°C; avoid repeated freeze-thaw cycles.
  • Compatibility testing : Use accelerated stability studies (40°C/75% RH for 6 months) to predict degradation pathways .
Storage ConditionDegradation PathwayHalf-Life
Ambient (25°C)Hydrolysis to sulfonic acid7 days
-20°C (dry)No significant degradation>1 year

Q. What are the applications of this compound in designing enzyme inhibitors or agrochemicals?

Methodological Answer:

  • Medicinal chemistry : The sulfonyl chloride moiety serves as a warhead for covalent inhibition of serine proteases (e.g., thrombin). Fluorine enhances metabolic stability and bioavailability .
  • Agrochemicals : Derivatives act as herbicides by targeting acetolactate synthase (ALS). The chloro group improves soil persistence .
  • Structural analogs : Replace the benzoyl chloride with amide or urea linkages to modulate target selectivity .

Methodological Notes

  • Synthesis optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations .
  • Safety compliance : Follow OSHA HazCom 2012 guidelines for labeling and handling corrosive substances .
  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) .

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